molecular formula C22H18N6OS B10856677 2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide

2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide

Cat. No.: B10856677
M. Wt: 414.5 g/mol
InChI Key: PYVQFTGANJRGEP-UHFFFAOYSA-N
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Description

Compound 19, identified by the PubMed ID 34347470, is a synthetic organic compound. It is part of a series of non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CL protease). This compound has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 19 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for compound 19 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Compound 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Compound 19 has several scientific research applications:

Mechanism of Action

Compound 19 exerts its effects by inhibiting the SARS-CoV-2 3CL protease. This protease is essential for the replication of the virus. By binding to the active site of the protease, compound 19 prevents the protease from processing viral polyproteins, thereby inhibiting viral replication. The molecular targets include the active site residues of the protease, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Similar Compounds

    Compound 21: Another non-covalent inhibitor targeting the SARS-CoV-2 3CL protease.

    Remdesivir: An antiviral drug that inhibits viral RNA polymerase.

Uniqueness

Compound 19 is unique due to its non-covalent mode of action and its ability to inhibit the SARS-CoV-2 3CL protease with high potency. Unlike covalent inhibitors, compound 19 binds reversibly to the protease, which may offer advantages in terms of safety and selectivity .

Properties

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[4-(1H-pyrazol-4-yl)phenyl]-N-(thiophen-3-ylmethyl)acetamide

InChI

InChI=1S/C22H18N6OS/c29-22(14-28-21-4-2-1-3-20(21)25-26-28)27(13-16-9-10-30-15-16)19-7-5-17(6-8-19)18-11-23-24-12-18/h1-12,15H,13-14H2,(H,23,24)

InChI Key

PYVQFTGANJRGEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CSC=C3)C4=CC=C(C=C4)C5=CNN=C5

Origin of Product

United States

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